Cas no 2097970-47-1 (2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde)

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
- 1H-Pyrazole-4-acetaldehyde, 1-ethyl-3-(2-thienyl)-
- AKOS026724259
- 2097970-47-1
- F2198-5478
- starbld0014957
- 2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetaldehyde
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- Inchi: 1S/C11H12N2OS/c1-2-13-8-9(5-6-14)11(12-13)10-4-3-7-15-10/h3-4,6-8H,2,5H2,1H3
- InChI Key: PVIXXEFFBKTUQM-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(CC=O)C(C2SC=CC=2)=N1
Computed Properties
- Exact Mass: 220.06703418g/mol
- Monoisotopic Mass: 220.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 383.0±37.0 °C(Predicted)
- pka: 1.23±0.10(Predicted)
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E164166-100mg |
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-47-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
TRC | E164166-500mg |
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-47-1 | 500mg |
$ 750.00 | 2022-06-05 | ||
TRC | E164166-1g |
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-47-1 | 1g |
$ 1135.00 | 2022-06-05 |
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Recent Advances in the Study of 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS: 2097970-47-1)
The compound 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS: 2097970-47-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This aldehyde derivative, featuring a pyrazole-thiophene scaffold, exhibits unique chemical properties that make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have focused on its role as a key intermediate in the preparation of heterocyclic compounds with potential therapeutic effects, particularly in the areas of oncology and infectious diseases.
One of the most notable advancements in the research of this compound is its application in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various cancers. Researchers have successfully utilized 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde as a building block to develop small-molecule inhibitors targeting specific kinases, such as EGFR and VEGFR. These inhibitors have shown promising results in preclinical studies, demonstrating potent anti-proliferative effects against cancer cell lines.
In addition to its role in oncology, recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. The thiophene and pyrazole moieties are known for their antimicrobial activity, and researchers have modified the aldehyde group to create novel analogs with enhanced efficacy against drug-resistant bacterial strains. Preliminary findings suggest that these derivatives exhibit broad-spectrum activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria.
Another area of interest is the compound's potential in neurodegenerative disease research. The pyrazole-thiophene core has been investigated for its ability to modulate neuroinflammatory pathways, which are implicated in conditions such as Alzheimer's and Parkinson's diseases. Recent in vitro studies have demonstrated that derivatives of 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde can reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a potential therapeutic avenue for neuroprotection.
The synthetic versatility of 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde has also been highlighted in recent publications. Researchers have developed efficient and scalable synthetic routes to produce this compound with high purity and yield. These advancements are critical for its broader application in medicinal chemistry, as they facilitate the rapid generation of diverse libraries of derivatives for high-throughput screening. Furthermore, computational studies have provided insights into the structure-activity relationships (SAR) of these derivatives, aiding in the rational design of more potent and selective drug candidates.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde. Issues such as pharmacokinetic properties, toxicity profiles, and bioavailability need to be addressed in future studies. However, the ongoing research underscores the compound's potential as a valuable tool in drug discovery, offering new opportunities for the development of innovative therapies across multiple disease areas.
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